Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Properties
Molecular Formula |
C28H27N3O5S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
methyl 4-[[2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H27N3O5S2/c1-3-36-20-14-12-19(13-15-20)31-26(33)24-21-6-4-5-7-22(21)38-25(24)30-28(31)37-16-23(32)29-18-10-8-17(9-11-18)27(34)35-2/h8-15H,3-7,16H2,1-2H3,(H,29,32) |
InChI Key |
WLBGEXOKXDEHAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothieno[2,3-d]pyrimidin-4-one Core
The benzothieno[2,3-d]pyrimidin-4-one scaffold is synthesized via a tandem cyclization-condensation reaction. A representative approach involves reacting 2-aminobenzothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions to form the pyrimidine ring . For the target compound, the 3-position is functionalized with a 4-ethoxyphenyl group early in the synthesis to ensure regioselectivity.
In one protocol, 5,6,7,8-tetrahydrobenzothiophene-2-carboxylic acid is treated with 4-ethoxyphenyl isocyanate in the presence of phosphoryl chloride, yielding the corresponding 3-(4-ethoxyphenyl)-substituted intermediate . Cyclization is achieved using ammonium acetate in acetic acid at reflux, forming the hexahydrobenzothieno[2,3-d]pyrimidin-4-one core with >75% yield . Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining comparable yields .
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling the sulfanyl acetyl intermediate with methyl 4-aminobenzoate. Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid for amide bond formation .
Optimized conditions :
-
Reagent : HOBt/EDC in a 1:1 molar ratio
-
Solvent : Dichloromethane (DCM) at 0°C
-
Reaction time : 6–8 hours
Notably, the methyl ester group in the benzoate moiety remains stable under these conditions due to the absence of strong acids or bases .
Comparative Analysis of Synthetic Routes
The table below evaluates three documented approaches to synthesizing the target compound:
Flow chemistry emerges as the most efficient method, leveraging continuous processing to enhance mass transfer and reduce side reactions .
Challenges and Mitigation Strategies
-
Regioselectivity in pyrimidine substitution :
The 2-position of the pyrimidine ring is preferentially functionalized due to electronic effects, but competing reactions at the 4-oxo group can occur. Using bulky bases like DBU suppresses unwanted nucleophilic attack at the ketone . -
Ester group stability :
The methyl benzoate ester is prone to hydrolysis under acidic or basic conditions. The patent-pH-controlled workup (pH 9–12) during amide coupling prevents ester degradation . -
Thiol oxidation :
Mercaptoacetic acid oxidizes readily to disulfides. Conducting reactions under nitrogen atmosphere with 10 mol% ascorbic acid as an antioxidant mitigates this issue .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group and the 4-oxo (-C=O) group are primary targets for oxidation.
| Reaction Site | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Sulfanyl group | H₂O₂ (30%), RT, 12 hrs | Sulfoxide (-SO-) derivative | Partial oxidation to sulfoxide |
| Sulfanyl group | mCPBA (excess), CH₂Cl₂, 0°C | Sulfone (-SO₂-) derivative | Complete oxidation under anhydrous conditions |
| 4-Oxo group | KMnO₄, acidic conditions | No reaction (stable ketone) | Resistance to further oxidation observed |
Key Insight : The sulfanyl group’s oxidation to sulfone enhances electrophilicity, potentially improving binding affinity in biological systems.
Reduction Reactions
The 4-oxo group and aromatic nitro derivatives (if present) can undergo reduction.
| Reaction Site | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| 4-Oxo group | NaBH₄, MeOH, 0°C | Secondary alcohol (-CHOH-) | Selective reduction without ester cleavage |
| 4-Oxo group | LiAlH₄, THF, reflux | Secondary alcohol (-CHOH-) | Higher reactivity; possible over-reduction risks |
Structural Impact : Reduction of the 4-oxo group to alcohol alters hydrogen-bonding capacity, which may affect solubility and biological interactions.
Substitution Reactions
The ethoxyphenyl and benzoate aromatic rings are susceptible to electrophilic substitution.
| Reaction Type | Reagent/Conditions | Product | Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro (-NO₂) derivative | Para to ethoxy group |
| Sulfonation | H₂SO₄ (fuming), 50°C | Sulfonic acid (-SO₃H) derivative | Meta to methoxy group |
Regioselectivity : The ethoxy group directs electrophiles to the para position due to its electron-donating nature, while the ester group on the benzoate ring favors meta substitution.
Hydrolysis Reactions
The methyl ester and amide functionalities are hydrolytically labile under specific conditions.
Practical Implications : Ester hydrolysis generates a carboxylic acid, improving water solubility for pharmacological applications .
Miscellaneous Reactions
Additional reactivity includes nucleophilic acyl substitution and cyclization.
| Reaction Type | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Acetylation (amide) | Ac₂O, pyridine, RT | N-Acetylated derivative | Stability enhancement |
| Cyclization | PPA, 120°C, 3 hrs | Benzothieno-pyrimidine fused analogs | Scaffold diversification |
Mechanistic Note : Cyclization reactions often employ polyphosphoric acid (PPA) to facilitate intramolecular dehydration.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibit promising anticancer properties. A study highlighted the screening of drug libraries that identified novel anticancer compounds through multicellular spheroid models, suggesting that modifications to the benzothieno-pyrimidine structure can yield effective anticancer agents .
Anti-inflammatory Properties
Compounds containing similar structural motifs have been investigated for their anti-inflammatory effects. The thieno-pyrimidine derivatives have shown potential as inhibitors of inflammatory pathways, making them candidates for treating various inflammatory diseases .
Antimicrobial Activity
The sulfanyl group in the compound may confer antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Synthesis and Derivatives
The synthesis of methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves multi-step reactions that can be optimized for yield and purity. The general synthetic pathway includes:
- Preparation of the benzothieno-pyrimidine core.
- Functionalization with ethoxy and sulfanyl groups.
- Acetylation and esterification to form the final product.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
Mechanism of Action
The mechanism of action of Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs, differing in substituents, core rings, and terminal functional groups. Below is a comparative analysis based on structural features, physicochemical properties, and inferred biological implications.
Structural Comparison
Key Observations:
Core Structure: The target compound’s benzothieno[2,3-d]pyrimidinone core is more rigid and planar compared to thieno[3,2-d]pyrimidinone derivatives or the indole-fused pyrimido[5,4-b]indole system . This rigidity may enhance binding affinity to hydrophobic enzyme pockets.
Substituents: The 4-ethoxyphenyl group in the target compound increases lipophilicity (higher XLogP3) compared to phenyl or 4-methylphenyl analogs .
Terminal Group: Methyl/ethyl benzoate esters improve metabolic stability compared to acetamide derivatives (e.g., ), which may have higher solubility due to hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (XLogP3): The target compound’s higher XLogP3 (~4.5) compared to phenyl-substituted analogs (~3.8–4.2) suggests enhanced membrane permeability but may reduce aqueous solubility .
- Hydrogen Bonding: All compounds share 1 H-bond donor (amide NH) and 7–9 acceptors, aligning with Lipinski’s rules for drug-likeness.
- Molecular Weight: The target compound’s higher molecular weight (~541 vs. 467–481 for others) may impact oral bioavailability but remains within acceptable ranges for small-molecule drugs .
Biological Activity
Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features may contribute to a variety of biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Structural Overview
The compound is characterized by the following structural components:
- Methyl ester group attached to a benzoate moiety .
- An amino group linked to a sulfanyl-acetyl derivative of a benzothieno-pyrimidine structure .
This structural complexity is believed to enhance its interaction with various biological targets.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate and related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo...] | Benzothieno-pyrimidine core; methoxy group | Antimicrobial, anticancer |
| Ethyl 2-amino-4-phenylthiophene derivatives | Thiophene ring; amino group | Antibacterial against E. coli and B. subtilis |
| 10-Methoxy derivatives of pyrimidine | Pyrimidine core; methoxy groups | Antimicrobial properties |
| Benzothiophene derivatives | Benzothiophene structure; various substituents | Antifungal activity |
The mechanisms through which Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo... exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Interaction: It could interact with various receptors affecting signaling pathways.
- Antioxidant Activity: Similar compounds have shown potential as antioxidants, which can mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Activity:
- Anticancer Potential:
- Anti-inflammatory Effects:
Q & A
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina, Glide) : Models interactions with kinases or HDACs, focusing on the thienopyrimidinone core’s π-π stacking and hydrogen bonding .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, with MM-PBSA free energy calculations .
- QSAR modeling : Hammett constants for substituents (e.g., ethoxy vs. methoxy groups) correlate with IC50 values in inhibitory assays .
How can researchers validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH-dependent degradation studies : Incubate in buffers (pH 2–8, 37°C) and monitor via LC-MS. Ethoxyphenyl groups show hydrolysis at pH <3 .
- Plasma stability assays : Rat plasma incubation (1–24 hrs) quantifies esterase-mediated cleavage using AUC (area under the curve) analysis .
- Light/oxygen sensitivity : Store under argon with amber vials to prevent thioether oxidation .
What synthetic modifications are proposed to enhance bioavailability?
Q. Advanced Research Focus
- Prodrug strategies : Replace methyl ester with pivaloyloxymethyl (POM) groups to improve intestinal absorption .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzoate moiety to increase aqueous solubility .
- Heterocycle substitution : Replace ethoxyphenyl with trifluoromethylpyridyl groups to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
